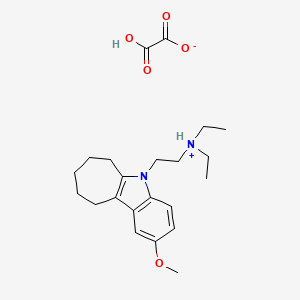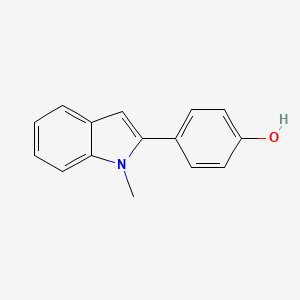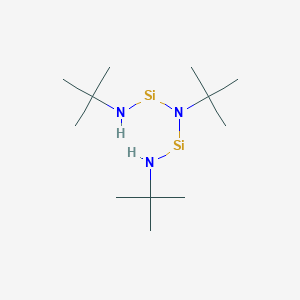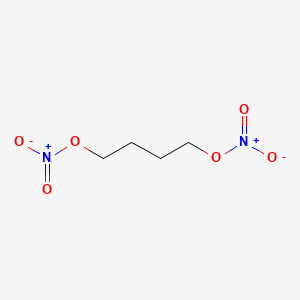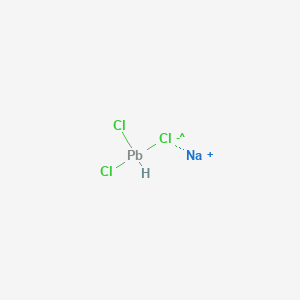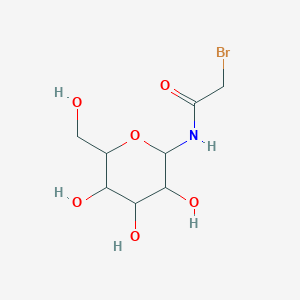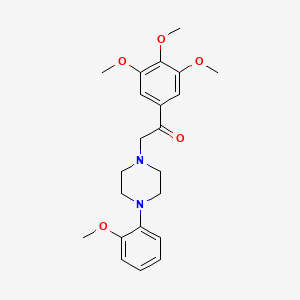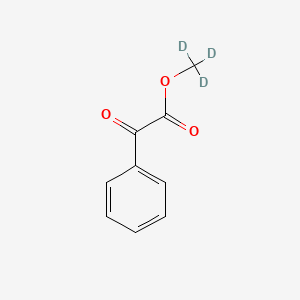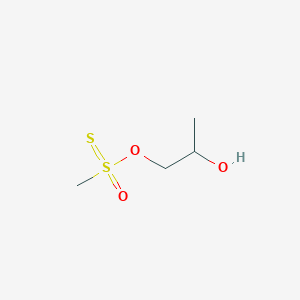
2-Hydroxypropyl methanethiolsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl methanethiolsulfonate is a chemical compound with the molecular formula C4H10O3S2 and a molecular weight of 170.25 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Hydroxypropyl methanethiolsulfonate involves the reaction of methanesulfonic acid with 2-hydroxypropyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Análisis De Reacciones Químicas
2-Hydroxypropyl methanethiolsulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl methanethiolsulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals . In biology, it is studied for its potential role in biochemical pathways and its interactions with biological molecules. In medicine, it is explored for its therapeutic potential and its ability to modify biological targets. Industrially, it is used in the manufacture of various products, including pharmaceuticals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl methanethiolsulfonate involves its interaction with molecular targets through its sulfonate and hydroxyl groups. These interactions can lead to the modification of biological molecules and pathways, resulting in various effects. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or chemical reactions .
Comparación Con Compuestos Similares
2-Hydroxypropyl methanethiolsulfonate can be compared with other similar compounds, such as methanesulfonic acid and 2-hydroxypropyl alcohol. While methanesulfonic acid is a strong acid used in various industrial processes, 2-hydroxypropyl alcohol is an alcohol with applications in organic synthesis. The uniqueness of this compound lies in its combination of sulfonate and hydroxyl groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
41206-16-0 |
|---|---|
Fórmula molecular |
C4H10O3S2 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
1-methylsulfonothioyloxypropan-2-ol |
InChI |
InChI=1S/C4H10O3S2/c1-4(5)3-7-9(2,6)8/h4-5H,3H2,1-2H3 |
Clave InChI |
MHKJBDXQSICTIK-UHFFFAOYSA-N |
SMILES canónico |
CC(COS(=O)(=S)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



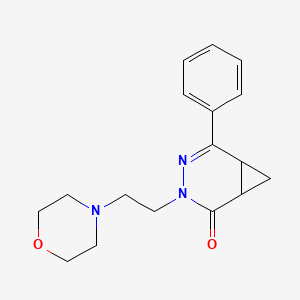
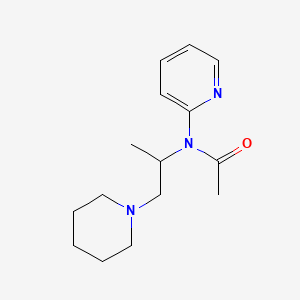

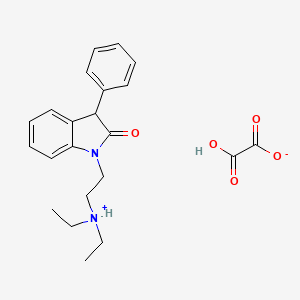
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
